Cas no 2680665-89-6 (benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate)

benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2680665-89-6
- benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate
- EN300-28280792
- benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate
-
- インチ: 1S/C15H20N2O2/c1-3-9-16(2)14-10-17(11-14)15(18)19-12-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
- InChIKey: HDWLUFZNJCRCJN-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC(C1)N(C)CC=C)=O
計算された属性
- せいみつぶんしりょう: 260.152477885g/mol
- どういたいしつりょう: 260.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.8Ų
benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280792-1.0g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28280792-10.0g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28280792-2.5g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28280792-0.1g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28280792-5.0g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28280792-0.25g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28280792-10g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28280792-0.5g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28280792-0.05g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28280792-5g |
benzyl 3-[methyl(prop-2-en-1-yl)amino]azetidine-1-carboxylate |
2680665-89-6 | 5g |
$2443.0 | 2023-09-09 |
benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
6. Back matter
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylateに関する追加情報
Benzyl 3-Methyl(Prop-2-En-1-Yl)Aminoazetidine-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2680665-89-6, known as benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The azetidine ring, a four-membered cyclic amine, forms the core of this molecule, while the benzyl group and the 3-methyl(prop-2-en-1-yl)amino substituent contribute to its functional diversity.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The benzyl group in this compound is known to enhance lipophilicity, which is crucial for drug absorption and permeability. Additionally, the presence of the prop-2-en-1-yl group introduces conjugation, potentially influencing the molecule's electronic properties and reactivity.
One of the most promising aspects of benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate is its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive agents targeting various therapeutic areas, including central nervous system disorders and infectious diseases. The carboxylic acid functionality of this compound makes it amenable to further modifications, such as esterification or amidation, which can tailor its properties for specific applications.
Recent advancements in synthetic methodology have also improved the accessibility of this compound. Techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to streamline its production. These methods not only enhance yield but also improve the stereochemical control, which is essential for producing enantiomerically pure compounds—a critical requirement in pharmaceutical development.
The biological evaluation of benzyl 3-methyl(prop-2-en-1-yllaminoazetidine derivatives has revealed interesting findings. For instance, some analogs have demonstrated moderate activity against certain enzymes implicated in neurodegenerative diseases. This suggests that further optimization could lead to more potent inhibitors with therapeutic potential.
In conclusion, benzyl 3-methyl(prop-2-en-1-yllaminoazetidine-carboxylic acid ester represents a valuable building block in contemporary organic synthesis. Its structural versatility and potential for functionalization make it a subject of ongoing research interest. As new insights emerge from both synthetic and biological studies, this compound continues to play a pivotal role in advancing drug discovery efforts.
2680665-89-6 (benzyl 3-methyl(prop-2-en-1-yl)aminoazetidine-1-carboxylate) 関連製品
- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 2248385-66-0(1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-methylbenzene-1,3-dicarboxylate)
- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)
- 2649011-86-7((1-isocyanatoethyl)cycloheptane)
- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)